molecular formula C11H17N5O2S2 B2754303 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 898461-82-0

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2754303
CAS No.: 898461-82-0
M. Wt: 315.41
InChI Key: FEWBMVFPRGJKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen and one sulfur atom. Its structure features:

  • A thiadiazole core substituted at position 5 with a [(cyclohexylcarbamoyl)amino] group, introducing a carbamoyl-linked cyclohexyl moiety.
  • A sulfanyl (-S-) bridge at position 2, connecting the thiadiazole ring to an acetamide group.

This molecular architecture confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (via the carbamoyl and acetamide functionalities).

Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the thiadiazole core .

Alkylation or arylation of the sulfanyl group to introduce diverse substituents .

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S2/c12-8(17)6-19-11-16-15-10(20-11)14-9(18)13-7-4-2-1-3-5-7/h7H,1-6H2,(H2,12,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWBMVFPRGJKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Cyclohexylcarbamoyl Group: The thiadiazole-2-thiol is then reacted with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.

    Formation of the Acetamide Moiety: Finally, the compound is reacted with chloroacetamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Structure and Synthesis

The compound's structure includes a thiadiazole ring, a cyclohexylcarbamoyl group, and an acetamide moiety. The synthesis typically involves:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with carbon disulfide under basic conditions.
  • Introduction of the Cyclohexylcarbamoyl Group : Reacting the thiadiazole-2-thiol with cyclohexyl isocyanate.
  • Formation of the Acetamide Moiety : Final reaction with chloroacetamide to yield the desired product.

Medicinal Chemistry

The compound is primarily studied for its potential as an antimicrobial , antifungal , and anticancer agent . Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic properties against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A review highlighted that certain thiadiazole derivatives demonstrated strong inhibitory effects on human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) . The compound's structure may enhance its bioactivity due to the presence of the cyclohexyl and acetamide groups.

Antimicrobial Activity

The compound has shown promising results against bacterial and fungal pathogens. Studies have indicated that derivatives exhibit significant antimicrobial activity, which is crucial in addressing drug resistance in pathogens .

Enzyme Inhibition

Research has also focused on the enzyme inhibition properties of this compound. It has potential applications in studies related to enzyme interactions, which are vital for understanding various biochemical pathways .

Case Study 1: Anticancer Activity

In a notable study, derivatives of 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer activity against several cell lines. The most active compounds demonstrated IC50 values indicating effective growth inhibition in cancer cells while showing selectivity towards cancerous over normal cells .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant cytotoxic effects on various human cancer cell lines
AntimicrobialEffective against bacterial and fungal pathogens
Enzyme InhibitionPotential applications in studying enzyme interactions

Mechanism of Action

The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexylcarbamoyl group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Thiadiazole Core

The biological and physical properties of 1,3,4-thiadiazoles are highly substituent-dependent. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound (ID) Substituent at Position 5 Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound (Cyclohexylcarbamoyl)amino N/A* ~379.5 (estimated) High lipophilicity, hydrogen-bond donor/acceptor
5e () (4-Chlorobenzyl)thio 132–134 N/A Chlorine enhances electronegativity
5j () (4-Chlorobenzyl)thio + phenoxy 138–140 N/A Aryl ether increases rigidity
EN300-26684271 () Propylsulfanyl N/A 433.44 Aliphatic chain improves solubility
8t () 1H-Indol-3-ylmethyl (oxadiazole) N/A 428.5 Oxadiazole vs. thiadiazole core

*Melting point data for the target compound is unavailable in the evidence.

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Groups : Halogens (e.g., Cl in 5e) increase electrophilicity, which may enhance receptor binding but reduce solubility .

Acetamide Side Chain Modifications

The acetamide group’s structure influences bioavailability and target selectivity:

Table 2: Acetamide Side Chain Comparisons
Compound (ID) Acetamide Substituent Biological Activity (if reported)
Target Compound -NH-(cyclohexylcarbamoyl) Potential 5-LOX inhibition*
3 () Pyrazolone hybrid Anti-inflammatory (docking score: -9.2 kcal/mol for 5-LOX)
8w () 4-Methyl-2-pyridinyl α-Glucosidase inhibition (IC₅₀: 12.3 µM)
728939-55-7 () 2-Phenylethyl N/A

Key Observations :

  • Aromatic vs.

Key Observations :

  • Enzyme Inhibition : The target compound’s carbamoyl and sulfanyl groups may mimic substrates of LOX or BChE, analogous to Compounds 3 and 8v .
  • Structural Flexibility : Compounds with rigid aromatic substituents (e.g., 8t) show higher enzyme inhibition, suggesting that the target’s cyclohexyl group might balance rigidity and flexibility for optimized binding .

Biological Activity

The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and enzyme inhibitory properties.

Structure and Synthesis

The structure of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a thiadiazole ring substituted with a cyclohexylcarbamoyl group and an acetamide moiety. This design potentially enhances its biological activity due to the structural diversity conferred by the cyclohexyl and acetamide groups.

Table 1: Structural Components

ComponentDescription
Thiadiazole RingHeterocyclic structure with sulfur
Cyclohexylcarbamoyl GroupAliphatic amine substituent
Acetamide MoietyEnhances solubility and bioactivity

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been well-documented. Studies indicate that compounds with a thiadiazole core exhibit significant activity against various bacterial strains. For instance, derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria.

  • Study Findings : A recent investigation demonstrated that thiadiazole derivatives could effectively inhibit Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential. Research has shown that compounds similar to 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can induce apoptosis in various cancer cell lines.

  • Case Study : In vitro studies on human colon cancer cell lines (HCT116) revealed that certain thiadiazole derivatives exhibited IC50 values as low as 3.29 µg/mL . The structure–activity relationship (SAR) analyses suggest that modifications on the thiadiazole ring significantly influence cytotoxicity.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Thiadiazole derivatives have been studied for their ability to inhibit carbonic anhydrases (CAs), which are important therapeutic targets in various diseases.

  • Research Findings : Recent studies indicate that some synthesized thiadiazole derivatives show better inhibition against human CA I and CA II compared to standard drugs like acetazolamide. For example, specific derivatives demonstrated IC50 values below 100 nM against these enzymes .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli (MIC: 10–50 µg/mL)
AnticancerInduces apoptosis in HCT116 (IC50: 3.29 µg/mL)
Enzyme InhibitionInhibits CA I and CA II (IC50 < 100 nM)

Q & A

Q. What are the established synthetic routes for this compound, and what are critical optimization parameters?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

Thiadiazole ring formation : Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

Sulfanyl acetamide introduction : Coupling the thiadiazole intermediate with mercaptoacetamide via nucleophilic substitution.

Cyclohexylcarbamoyl functionalization : Reacting the amine group on the thiadiazole with cyclohexyl isocyanate.

Q. Critical parameters :

  • Reaction temperature : Excess heat can degrade the thiadiazole ring.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to remove unreacted isocyanate .
  • Yield optimization : Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
1HCl, reflux, 4h65-70
2K₂CO₃, DMF, 60°C80-85
3Cyclohexyl isocyanate, THF, rt70-75

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for bioassays). Retention time comparison with standards is critical .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiadiazole C=S at δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 385.47 g/mol) and detects isotopic patterns for sulfur atoms .

Q. How to design initial bioactivity screens for target identification?

  • Enzyme inhibition assays : Test against kinases (e.g., JAK, EGFR) or metabolic enzymes (e.g., glutaminase) at 10 μM concentration. Use fluorogenic substrates for real-time monitoring.
  • Cytotoxicity profiling : Screen in cancer cell lines (e.g., A549, HeLa) via MTT assay. Compare IC₅₀ values with known inhibitors (e.g., ifenprodil for NMDA receptors) .
  • Data validation : Replicate results in triplicate and include positive/negative controls to rule out assay interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.